6-(3-Methylphenyl)nicotinic acid
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Overview
Description
6-(3-Methylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.235 . It is categorized under carboxylic acids .
Molecular Structure Analysis
The molecular structure of 6-(3-Methylphenyl)nicotinic acid consists of a pyridine ring attached to a carboxylic acid group and a methylphenyl group . A detailed structural analysis of a similar compound, 6-methylnicotinic acid, has been performed, including equilibrium energy, frontier orbital energy gap, molecular electrostatic potential (MESP) energy map, dipole moment, polarizability, and first static hyperpolarizability .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(3-Methylphenyl)nicotinic acid include a molecular weight of 213.235 and a molecular formula of C13H11NO2 .Scientific Research Applications
Vasorelaxation and Antioxidation Properties
6-(3-Methylphenyl)nicotinic acid analogs demonstrate vasorelaxation effects in rat thoracic aorta and exhibit antioxidative properties. These effects are mediated partially by endothelium-induced nitric oxide and prostacyclin. Molecular modeling provides insights into these activities, suggesting potential therapeutic applications in vasorelaxation and antioxidation (Prachayasittikul et al., 2010).
Industrial Production Methods
The industrial production of nicotinic acid, including its derivatives like 6-(3-Methylphenyl)nicotinic acid, involves ecological methods focusing on green chemistry. These methods aim to reduce environmental burdens and are based on the oxidation of commercially available raw materials (Lisicki et al., 2022).
Receptor Interaction for Lipid Regulation
Nicotinic acid and its derivatives, including 6-(3-Methylphenyl)nicotinic acid, interact with specific receptors like PUMA-G and HM74. These interactions play a crucial role in lipid regulation, especially in decreasing lipolysis in adipose tissue (Tunaru et al., 2003).
Role in Tobacco Alkaloid Synthesis
6-(3-Methylphenyl)nicotinic acid is involved in the synthesis of tobacco alkaloids. Research demonstrates the incorporation of nicotinic acid into alkaloids like anabasine, anatabine, nicotine, and nornicotine, highlighting its role in the metabolic pathways of these compounds (Leete, 1977).
Structural and Theoretical Studies
Structural and theoretical studies of nicotinic acid derivatives have been conducted to understand their molecular geometry, vibrational frequencies, and other chemical properties. These studies provide a deeper understanding of the physical and chemical characteristics of these compounds, including their potential applications (Dege et al., 2014).
Inhibition of Carbonic Anhydrase III
6-(3-Methylphenyl)nicotinic acid analogs inhibit carbonic anhydrase III, a target for managing dyslipidemia and cancer progression. These analogs bind to the enzyme, offering potential therapeutic applications in these areas (Mohammad et al., 2017).
Reactive Extraction for Recovery
The recovery of nicotinic acid, including its derivatives, can be enhanced using reactive extraction with solvating extractants like tri-n-octyl phosphine oxide (TOPO). This method is beneficial in the pharmaceutical and biochemical industries for the efficient separation of these compounds (Kumar et al., 2008).
Future Directions
properties
IUPAC Name |
6-(3-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-6-5-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDKPQRPNBCAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647029 |
Source
|
Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methylphenyl)nicotinic acid | |
CAS RN |
887976-22-9 |
Source
|
Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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